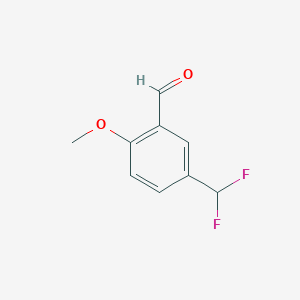
5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole
Overview
Description
“5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole” is an organic compound that contains a chlorine and trifluoromethyl group attached to the imidazole ring . It has garnered significant attention due to its unique structure and potential applications.
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One method involves the reaction of 2-aminothiazole with chloroacetaldehyde and trifluoromethyl iodide in the presence of a base. Another method involves the reaction of 2-aminothiazole with chloroacetyl chloride and trifluoromethyl lithium.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a carbon-containing imidazole . The presence of these elements bestows many of the distinctive physical-chemical properties observed with this class of compounds .Chemical Reactions Analysis
The chemical reactions of this compound involve an exchange between chlorine and fluorine atoms using trichloromethyl-imidazole . Another reaction relies on the assembly of imidazole from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
This compound is a pale yellow-colored crystalline solid with a molecular weight of 231.67 g/mol. It has a boiling point of 252 °C and a melting point of 97-99 °C. The compound is soluble in polar solvents such as methanol, ethanol, and water.Scientific Research Applications
Agrochemical Industry Applications
The trifluoromethyl group in compounds like 5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole has been extensively used in the agrochemical industry. This compound can serve as an intermediate in the synthesis of pesticides and herbicides. The unique physicochemical properties of the fluorine atom combined with the imidazole ring structure contribute to the biological activity of the resulting agrochemicals, offering protection for crops against a wide range of pests .
Pharmaceutical Industry Applications
In the pharmaceutical sector, this compound’s derivatives are valuable for creating active pharmaceutical ingredients (APIs). The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals. Therefore, 5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole could be pivotal in developing new medications with improved efficacy and reduced side effects .
Development of Antimicrobial Agents
The antimicrobial properties of imidazole derivatives make them suitable candidates for developing new antimicrobial agents. Research indicates that such compounds can be effective against a variety of microorganisms, including bacteria and fungi. This compound could be used to synthesize novel agents that address the growing concern of antimicrobial resistance.
Analytical Chemistry Reagents
Imidazole derivatives are also used as reagents in analytical chemistry due to their reactivity and stability. They can be employed in various chemical analyses and diagnostic tests, serving as indicators or reactants that facilitate the detection of other substances.
Veterinary Medicine
Similar to their use in human medicine, imidazole derivatives can be used to create veterinary drugs. The incorporation of the trifluoromethyl group can lead to veterinary products that are more effective against diseases in animals, improving animal health and livestock productivity .
Functional Materials Development
The unique chemical structure of 5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole makes it a candidate for developing functional materials. These materials could have applications in various industries, including electronics, where they might be used in the production of semiconductors or as part of photovoltaic cells .
Synthesis of Organic Fluorinated Compounds
This compound can act as a precursor in the synthesis of a wide range of fluorinated organic molecules. The presence of both a chloromethyl and a trifluoromethyl group allows for versatile chemical reactions, leading to the creation of compounds with potential applications in material science, catalysis, and more .
Environmental Science
Lastly, the study of imidazole derivatives like 5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole can contribute to environmental science. Researchers can explore the environmental fate of such compounds, their potential as environmental contaminants, and their interactions with natural ecosystems.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2/c12-5-9-6-16-10(17-9)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUABOHHWWZLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



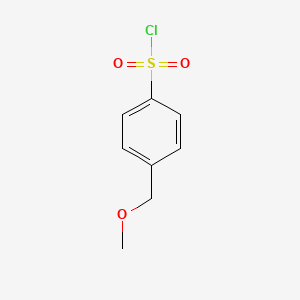
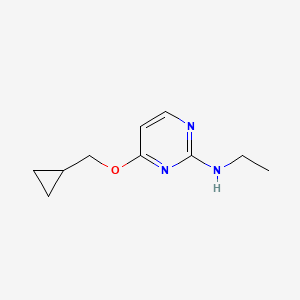
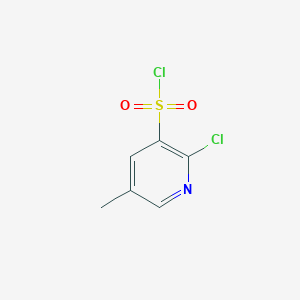
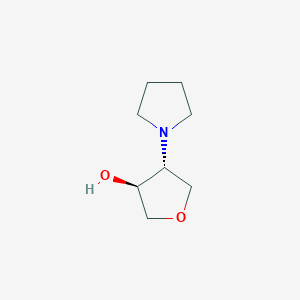

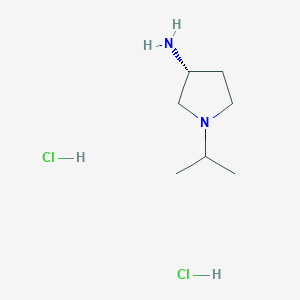
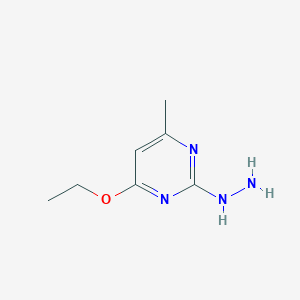


![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)
